molecular formula C6H13N B13323682 Rel-(2R,4R)-2,4-dimethylpyrrolidine

Rel-(2R,4R)-2,4-dimethylpyrrolidine

Cat. No.: B13323682
M. Wt: 99.17 g/mol
InChI Key: DUOJVRWFIHNZTJ-PHDIDXHHSA-N
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Description

Rel-(2R,4R)-2,4-dimethylpyrrolidine: is a chiral compound with the molecular formula C6H13N It is a pyrrolidine derivative, characterized by the presence of two methyl groups at the 2nd and 4th positions of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method for preparing Rel-(2R,4R)-2,4-dimethylpyrrolidine involves the asymmetric synthesis starting from chiral precursors. This method ensures the desired stereochemistry is achieved.

    Catalytic Hydrogenation: Another approach involves the catalytic hydrogenation of suitable pyrrolidine derivatives under specific conditions to introduce the methyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes, ensuring high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for maintaining the stereochemistry and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Rel-(2R,4R)-2,4-dimethylpyrrolidine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Rel-(2R,4R)-2,4-dimethylpyrrolidine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Rel-(2R,4R)-2,4-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Rel-(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
  • Rel-(2R,4R)-Sacubitril

Comparison: Rel-(2R,4R)-2,4-dimethylpyrrolidine is unique due to its specific stereochemistry and the presence of two methyl groups at the 2nd and 4th positions This structural feature distinguishes it from other pyrrolidine derivatives, which may have different substituents or stereochemistry

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2R,4R)-2,4-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

DUOJVRWFIHNZTJ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](NC1)C

Canonical SMILES

CC1CC(NC1)C

Origin of Product

United States

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